Bismerthiazol
Overview
Description
Synthesis Analysis
The synthesis of bismerthiazol and related compounds often involves the construction of complex molecular frameworks. For example, the versatile template 4-Bis(methylthio)methylene-2-phenyloxazol-5-one facilitates the synthesis of various 2-phenyl-3,4-substituted oxazoles, indicating the potential for creating bismerthiazol-related molecules through nucleophilic ring-opening reactions followed by cyclization processes (Misra & Ila, 2010).
Molecular Structure Analysis
Understanding bismerthiazol's molecular structure is key to grasping its function and reactivity. While specific studies on bismerthiazol's structure are scarce in the provided literature, analogous compounds have been extensively studied. For instance, the heterocyclic diradical benzo-1,2:4,5-bis(1,3,2-dithiazolyl) provides insights into the structural aspects of bismerthiazol-like molecules, including their electronic, molecular, and solid-state structures, which are fundamental to their reactivity and properties (Barclay et al., 1997).
Chemical Reactions and Properties
Bismerthiazol undergoes photodegradation, leading to the formation of various photoproducts with enhanced inhibitory activities against Xanthomonas oryzae pv. oryzae. This process illustrates bismerthiazol's chemical reactivity under light exposure and its potential environmental transformation (Liang et al., 2016).
Physical Properties Analysis
The physical properties of bismerthiazol, such as solubility, stability, and molecular interactions, are essential for its formulation and application. While specific data on bismerthiazol's physical properties were not highlighted, the synthesis and characterization of related compounds provide a foundation for understanding the factors that influence bismerthiazol's behavior in various environments and formulations.
Chemical Properties Analysis
The chemical properties of bismerthiazol, including its reactivity, degradation pathways, and interactions with biological targets, are central to its efficacy as a bactericide. The photochemical degradation study of bismerthiazol not only sheds light on its stability under sunlight but also on the structural characteristics of its degradation products and their biological activity (Liang et al., 2016).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agricultural Science .
Methods of Application or Experimental Procedures
The method involves the exogenous application of Bismerthiazol on rice. This induces the biosynthesis of constitutive and/or elicited jasmonic acid (JA), jasmonoyl-isoleucine conjugate (JA-Ile), ethylene, and H2O2, but not salicylic acid . These activated signaling pathways alter the volatile profile of rice plants .
Results or Outcomes
The application of Bismerthiazol resulted in a change in the behavior of White-backed planthopper (WBPH, Sogatella furcifera) nymphs and gravid females. They showed a preference for feeding and/or oviposition on control plants, with better survival rates and more eggs laid than on Bismerthiazol-treated plants . Moreover, Bismerthiazol treatment also increased both the parasitism rate of WBPH eggs laid on plants in the field by Anagrus nilaparvatae, and also the resistance of rice to the brown planthopper (BPH) Nilaparvata lugens and the striped stem borer (SSB) Chilo suppressalis .
Application in Materials Science
Specific Scientific Field
This application falls under the field of Materials Science .
Summary of the Application
Bismerthiazol is a versatile chemical compound that finds applications in various fields, including materials science.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in materials science are not detailed in the available resources.
Results or Outcomes
The specific results or outcomes of Bismerthiazol’s application in materials science are not detailed in the available resources.
Application in Food Safety: Detection of Bismerthiazol in Cabbage
Specific Scientific Field
This application falls under the field of Food Safety .
Summary of the Application
Bismerthiazol is used in agriculture as a bactericide, and its residues can be found in food crops. Detecting these residues is important for ensuring food safety .
Methods of Application or Experimental Procedures
A method has been developed for the fast detection of Bismerthiazol in cabbage based on fluorescence . The method involves the use of soybean protein-capped gold nanoclusters, which have a high affinity to interact with Bismerthiazol .
Results or Outcomes
The method showed excellent selectivity over other common pesticides . The recoveries in several cabbage samples were between 101% and 135% , indicating good performance in practical applications .
Application in Plant Biology: Inducing Defense Responses in Rice
Specific Scientific Field
This application falls under the field of Plant Biology .
Summary of the Application
Bismerthiazol has been found to induce defense responses in rice against insect pests . It can be used as a chemical elicitor to enhance plant resistance .
Methods of Application or Experimental Procedures
The exogenous application of Bismerthiazol on rice induces the biosynthesis of constitutive and/or elicited jasmonic acid (JA), jasmonoyl-isoleucine conjugate (JA-Ile), ethylene, and H2O2, but not salicylic acid . These activated signaling pathways alter the volatile profile of rice plants .
Results or Outcomes
White-backed planthopper (WBPH, Sogatella furcifera) nymphs and gravid females showed a preference for feeding and/or oviposition on control plants: survival rates were better and more eggs were laid than on Bismerthiazol-treated plants . Moreover, Bismerthiazol treatment also increased both the parasitism rate of WBPH eggs laid on plants in the field by Anagrus nilaparvatae, and also the resistance of rice to the brown planthopper (BPH) Nilaparvata lugens and the striped stem borer (SSB) Chilo suppressalis .
properties
IUPAC Name |
5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWORHVUOZYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229615 | |
Record name | Bismerthiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bismerthiazol | |
CAS RN |
79319-85-0 | |
Record name | Bismerthiazol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chuan HUA 018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismerthiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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